1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1909304-97-7 . It has a molecular weight of 228.68 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O2.ClH/c13-10(14)8-3-6-12(7-8)9-1-4-11-5-2-9;/h1-2,4-5,8H,3,6-7H2,(H,13,14);1H . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
The pyrrolidine ring is a versatile scaffold in drug discovery, and it’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature for this compound is room temperature .Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, have been widely used in medicinal chemistry to obtain biologically active compounds . They have shown target selectivity towards various proteins .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities and could potentially influence multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, like nitrogen in the pyrrolidine ring, is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Action Environment
The structure of the pyrrolidine ring allows a greater chance of generating structural diversity, which could potentially influence its action under different environmental conditions .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
While specific future directions for 1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride were not found in the search results, the pyrrolidine ring is a versatile scaffold in drug discovery, and there is ongoing research into the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
1-pyridin-4-ylpyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c13-10(14)8-3-6-12(7-8)9-1-4-11-5-2-9;/h1-2,4-5,8H,3,6-7H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCECPBVAVOKMCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC=NC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1909304-97-7 |
Source
|
Record name | 1-(pyridin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.